6-(3-Hydroxy-3-methyl-but-1-ynyl)-benzo(DE)isochromene-1,3-dione
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Overview
Description
6-(3-Hydroxy-3-methyl-but-1-ynyl)-benzo(DE)isochromene-1,3-dione is a synthetic organic compound that belongs to the class of isochromene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Hydroxy-3-methyl-but-1-ynyl)-benzo(DE)isochromene-1,3-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions may include:
Solvents: Common solvents like dichloromethane, ethanol, or toluene.
Catalysts: Acidic catalysts such as sulfuric acid or basic catalysts like sodium hydroxide.
Temperature: Reactions are often conducted at elevated temperatures ranging from 50°C to 150°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(3-Hydroxy-3-methyl-but-1-ynyl)-benzo(DE)isochromene-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions of the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(3-Hydroxy-3-methyl-but-1-ynyl)-benzo(DE)isochromene-1,3-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
6-(3-Hydroxy-3-methyl-but-1-ynyl)-benzo(DE)isochromene-1,3-dione can be compared with other similar compounds, such as:
Isochromene Derivatives: Compounds with similar core structures but different substituents.
Hydroxyalkynyl Benzo Compounds: Molecules with similar functional groups but different aromatic systems.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
Molecular Formula |
C17H12O4 |
---|---|
Molecular Weight |
280.27 g/mol |
IUPAC Name |
8-(3-hydroxy-3-methylbut-1-ynyl)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione |
InChI |
InChI=1S/C17H12O4/c1-17(2,20)9-8-10-6-7-13-14-11(10)4-3-5-12(14)15(18)21-16(13)19/h3-7,20H,1-2H3 |
InChI Key |
REIOAPDEQYXHGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=C2C=CC=C3C2=C(C=C1)C(=O)OC3=O)O |
Origin of Product |
United States |
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